lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate

Quality Control Procurement Reproducibility

Lithium(1+) 1-benzyl-1H-1,2,4-triazole-5-carboxylate (CAS 2742656-78-4) is a lithium salt of a 1,2,4-triazole-5-carboxylic acid derivative bearing an N1-benzyl substituent. It is supplied as a powder with a certified purity of 95% and a molecular weight of 209.2 g/mol.

Molecular Formula C10H8LiN3O2
Molecular Weight 209.2 g/mol
Cat. No. B13580073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate
Molecular FormulaC10H8LiN3O2
Molecular Weight209.2 g/mol
Structural Identifiers
SMILES[Li+].C1=CC=C(C=C1)CN2C(=NC=N2)C(=O)[O-]
InChIInChI=1S/C10H9N3O2.Li/c14-10(15)9-11-7-12-13(9)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,14,15);/q;+1/p-1
InChIKeyXRTYXCQLHAHDML-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) 1-Benzyl-1H-1,2,4-Triazole-5-Carboxylate: Sourcing Profile and Compound Identity


Lithium(1+) 1-benzyl-1H-1,2,4-triazole-5-carboxylate (CAS 2742656-78-4) is a lithium salt of a 1,2,4-triazole-5-carboxylic acid derivative bearing an N1-benzyl substituent. It is supplied as a powder with a certified purity of 95% and a molecular weight of 209.2 g/mol . The compound is classified as a research chemical and is catalogued by authoritative databases under PubChem CID 165715485 [1]. Its structure combines a heterocyclic triazole core with a benzyl group and a carboxylate anion paired with a lithium cation.

Why Lithium(1+) 1-Benzyl-1H-1,2,4-Triazole-5-Carboxylate Cannot Be Readily Replaced by In-Class Analogs


Generic substitution among 1,2,4-triazole-5-carboxylates is unreliable due to critical differences in regiochemistry, salt form, and commercial specification. The 5-carboxylate isomer is essential for synthetic routes requiring regioselective C-5 functionalization, as lithiation occurs exclusively at this position [1]. The lithium salt form offers distinct solubility and reactivity profiles compared to the free acid or other metal salts, which can alter reaction outcomes in nucleophilic transformations [2]. Furthermore, the defined purity (95%) and controlled storage condition (4 °C) of the commercial lithium salt provide a level of batch-to-batch consistency that is not guaranteed for the free acid or non-commercial analogs .

Quantitative Differentiation Evidence for Lithium(1+) 1-Benzyl-1H-1,2,4-Triazole-5-Carboxylate


Certified Purity vs. Free Acid: Guaranteed 95% Purity

The lithium salt is supplied with a certified purity of 95% by Sigma-Aldrich , whereas the corresponding free acid (1-benzyl-1H-1,2,4-triazole-5-carboxylic acid, CAS 37091-52-4) is listed by the same vendor without a purity specification and is noted as not currently available for sale in multiple regions . This documented purity standard directly reduces quality-control burden for procurement and ensures reproducible starting material for synthesis.

Quality Control Procurement Reproducibility

Regiochemistry: Exclusive C-5 Lithiation Confirmed for 1-Benzyl-1H-1,2,4-Triazole Scaffold

Metalation studies demonstrate that 1-benzyl-1H-1,2,4-triazole undergoes lithiation exclusively at the C-5 position, forming a stable 5-lithio intermediate at −78 °C [1]. This regioselectivity is critical for subsequent electrophilic trapping and stands in contrast to the 3-carboxylate isomer (lithium 1-benzyl-1H-1,2,4-triazole-3-carboxylate, CAS 2622900-21-2), which does not benefit from the same directed metalation capability. The exclusive C-5 lithiation enables the preparation of 5-substituted triazole phosphonates that are inaccessible from the 3-carboxylate isomer.

Synthetic Chemistry Regioselectivity Metalation

Lithiation Intermediate Stability: Benzyl vs. Trityl Substituents

Among 1-substituted triazoles, the 1-benzyl-5-lithio intermediate is reported to be stable at −78 °C and reacts cleanly with electrophiles, whereas the 1-trityl analog, while also stable, yields derivatives that are synthetically less versatile [1]. The 1-benzyl and 1-methyl derivatives were specifically noted as superior for the preparation of previously unknown 1,2,4-triazol-5-yl phosphonates. This establishes the benzyl substituent as a preferred choice over the trityl group for downstream synthetic utility.

Organometallic Chemistry Reaction Optimization Intermediate Stability

Salt Form Advantage: Lithium Counterion and Hydrogen Bond Donor Profile

The lithium salt form has zero hydrogen bond donor (HBD) count, as computed by PubChem [1], whereas the corresponding free acid has an HBD count of 1 due to the carboxylic acid proton. This reduction in HBD may enhance membrane permeability and solubility in polar aprotic solvents relative to the free acid. While direct experimental solubility data comparing the lithium salt and free acid are not publicly available, the structural difference provides a class-level inference for improved physicochemical properties in non-aqueous reaction media.

Physicochemical Properties Drug Design Formulation

High-Impact Application Scenarios for Lithium(1+) 1-Benzyl-1H-1,2,4-Triazole-5-Carboxylate


Regioselective Synthesis of 5-Substituted 1,2,4-Triazole Derivatives

The exclusive C-5 lithiation capability of the 1-benzyl-1H-1,2,4-triazole scaffold [1] makes this lithium salt an ideal starting material for the preparation of 5-phosphonate, 5-alkyl, and 5-aryl triazole libraries. Researchers requiring reliable C-5 functionalization should procure this compound to avoid the regiochemical ambiguity associated with the 3-carboxylate isomer.

CB1 Cannabinoid Receptor Ligand Development

The 1-benzyl-1H-1,2,4-triazole scaffold has demonstrated nanomolar CB1 receptor affinity (compound 12a, Ki in nM range) [2]. Although the target compound itself is a carboxylate derivative, it serves as a key synthetic intermediate for constructing CB1 antagonist libraries. Procuring the 95% pure lithium salt ensures high-fidelity starting material for structure-activity relationship (SAR) studies.

Medicinal Chemistry Building Block Requiring Defined Purity

For medicinal chemistry programs where stoichiometric precision and impurity control are critical, the 95% certified purity and defined storage condition (4 °C) of this lithium salt provide a procurement advantage over the free acid, which lacks a purity specification. This is particularly relevant for parallel synthesis and high-throughput screening campaigns.

Organometallic and Coordination Chemistry Studies

The lithium cation and the carboxylate anion form a well-defined salt that can act as a ligand precursor for metal-organic frameworks (MOFs) or coordination polymers. The benzyl substituent provides steric bulk that may influence pore geometry in framework materials, while the lithium ion offers distinct coordination properties compared to sodium or potassium analogs [3].

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